molecular formula C17H18N2O3 B499031 2-[1-(1-Naphthylmethyl)-3-oxo-2-piperazinyl]-acetic acid CAS No. 1093946-38-3

2-[1-(1-Naphthylmethyl)-3-oxo-2-piperazinyl]-acetic acid

Cat. No.: B499031
CAS No.: 1093946-38-3
M. Wt: 298.34g/mol
InChI Key: STFMMAZDBQEUDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

The primary target of 2-[1-(1-Naphthylmethyl)-3-oxo-2-piperazinyl]-acetic acid is the efflux pumps in bacteria . These pumps are membrane-embedded proteins that extrude drugs and other harmful substances out of the cell, contributing to bacterial resistance against multiple antimicrobial drugs .

Mode of Action

This compound acts as an efflux pump inhibitor (EPI) . It interacts with the efflux pumps, blocking their activity and preventing the extrusion of antimicrobial drugs from the bacterial cell . This action restores the effectiveness of the antimicrobial drugs, reversing the bacteria’s resistance .

Biochemical Pathways

The inhibition of efflux pumps affects the drug efflux pathway in bacteria . By blocking the activity of the efflux pumps, this compound prevents the extrusion of drugs from the bacterial cell, increasing the intracellular concentration of the drugs . This leads to enhanced antimicrobial activity and reversal of drug resistance .

Result of Action

The inhibition of efflux pumps by this compound results in increased intracellular concentrations of antimicrobial drugs, enhancing their effectiveness . This can reverse the drug resistance in bacteria, making them susceptible to the action of the drugs .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other substances that compete for efflux pump binding sites could affect its efficacy . Additionally, the pH and ion concentration of the environment could potentially impact the stability and activity of the compound .

Chemical Reactions Analysis

2-[1-(1-Naphthylmethyl)-3-oxo-2-piperazinyl]-acetic acid can undergo various chemical reactions, including:

    Oxidation: The naphthylmethyl group can be oxidized under specific conditions.

    Reduction: The carbonyl group in the piperazine ring can be reduced to form secondary alcohols.

    Substitution: The acetic acid moiety can participate in substitution reactions to form esters or amides.

Common reagents used in these reactions include oxidizing agents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-[1-(1-Naphthylmethyl)-3-oxo-2-piperazinyl]-acetic acid is used in various scientific research applications, including:

Comparison with Similar Compounds

2-[1-(1-Naphthylmethyl)-3-oxo-2-piperazinyl]-acetic acid can be compared to other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which allows for unique interactions in proteomics research.

Properties

IUPAC Name

2-[1-(naphthalen-1-ylmethyl)-3-oxopiperazin-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c20-16(21)10-15-17(22)18-8-9-19(15)11-13-6-3-5-12-4-1-2-7-14(12)13/h1-7,15H,8-11H2,(H,18,22)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STFMMAZDBQEUDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C(=O)N1)CC(=O)O)CC2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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